molecular formula C22H27ClN2O4 B6288592 H-D-Dap(Fmoc)-OtBu HCl CAS No. 2656394-66-8

H-D-Dap(Fmoc)-OtBu HCl

Cat. No. B6288592
CAS RN: 2656394-66-8
M. Wt: 418.9 g/mol
InChI Key: PCXUHWUVCJVBIF-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Dap(Fmoc)-OtBu HCl is a synthetic amino acid derivative that is used as a reagent for the synthesis of peptides. It is a derivative of D-Dap, also known as 2,6-diaminopimelic acid, and is used in a variety of applications in the field of peptide chemistry. This compound is used as a building block for the synthesis of peptides and proteins, and its reactivity and stability make it a useful reagent in the laboratory.

Mechanism of Action

H-D-Dap(Fmoc)-OtBu HCl is used as a reagent in the synthesis of peptides and proteins. It acts as a building block in the synthesis process, and its reactivity and stability make it a useful reagent in the laboratory. The Fmoc group is removed using trifluoroacetic acid (TFA) or piperidine, and the desired peptide is obtained.
Biochemical and Physiological Effects
H-D-Dap(Fmoc)-OtBu HCl is a synthetic amino acid derivative that is used as a reagent for the synthesis of peptides and proteins. It has no direct biochemical or physiological effects, as it is not a drug or active ingredient.

Advantages and Limitations for Lab Experiments

The advantages of using H-D-Dap(Fmoc)-OtBu HCl for lab experiments include its reactivity and stability, which make it a useful reagent in the laboratory. Additionally, the Fmoc group can be removed using trifluoroacetic acid (TFA) or piperidine, and the desired peptide can be obtained. The main limitation of using this compound is that it is not a drug or active ingredient, and therefore has no direct biochemical or physiological effects.

Future Directions

The use of H-D-Dap(Fmoc)-OtBu HCl in the laboratory can be further explored in the following ways:
1. Developing new methods for the synthesis of peptides and proteins using this compound.
2. Investigating the potential of this compound to be used as a therapeutic agent.
3. Studying the effects of this compound on the structure and function of proteins.
4. Investigating the potential of this compound to be used as a drug delivery system.
5. Investigating the potential of this compound to be used in the synthesis of peptide-based drugs.
6. Developing new methods for the synthesis of peptide-based drugs using this compound.
7. Investigating the potential of this compound to be used in the synthesis of peptide-based materials.
8. Studying the effects of this compound on the structure and function of peptide-based materials.
9. Investigating the potential of this compound to be used in the synthesis of peptide-based nanomaterials.
10. Studying the effects of this compound on the structure and function of peptide-based nanomaterials.

Synthesis Methods

H-D-Dap(Fmoc)-OtBu HCl is synthesized using a variety of methods, including the Fmoc (9-fluorenylmethoxycarbonyl) protection method. This method involves the addition of Fmoc-protected amino acid derivatives to a peptide chain. The Fmoc group is then removed using trifluoroacetic acid (TFA) or piperidine, and the desired peptide is obtained.

Scientific Research Applications

H-D-Dap(Fmoc)-OtBu HCl is used in a variety of scientific research applications, including the synthesis of peptides and proteins. The compound is used as a building block for the synthesis of peptides and proteins, and its reactivity and stability make it a useful reagent in the laboratory. Additionally, H-D-Dap(Fmoc)-OtBu HCl can be used for the synthesis of peptide-based drugs and for the study of protein structure and function.

properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXUHWUVCJVBIF-FSRHSHDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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